Cas no 132525-01-0 (Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate)

Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with bromine and phenyl substituents, along with a methyl ester functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, while the ester group provides versatility for derivatization. Its well-defined reactivity profile and stability under standard conditions enhance its utility in medicinal chemistry research, particularly in the design of kinase inhibitors and other therapeutic agents. The compound is typically characterized by high purity and consistent performance in synthetic applications.
Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate structure
132525-01-0 structure
Product Name:Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
CAS No:132525-01-0
MF:C15H11BrN2O2
MW:331.164042711258
CID:899072
PubChem ID:57347924
Update Time:2025-05-21

Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
    • 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
    • 2-methoxycarbonyl-3-phenyl-6-bromoimidazo<1,2-a>pyridine
    • AB28847
    • DB-062908
    • DTXSID30721519
    • Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-bromo-3-phenyl-, methyl ester
    • METHYL6-BROMO-3-PHENYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE
    • 132525-01-0
    • 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
    • C15H11BrN2O2
    • Inchi: 1S/C15H11BrN2O2/c1-20-15(19)13-14(10-5-3-2-4-6-10)18-9-11(16)7-8-12(18)17-13/h2-9H,1H3
    • InChI Key: GUGFNQAYAMEJIS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=NC(C(=O)OC)=C(C3C=CC=CC=3)N2C=1

Computed Properties

  • Exact Mass: 330.00000
  • Monoisotopic Mass: 330.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 3.55040

Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>

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Additional information on Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate

Introduction to Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 132525-01-0)

Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate, identified by its CAS number 132525-01-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its structural complexity and potential applications in drug discovery and development. The presence of both bromine and phenyl substituents in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The compound belongs to the imidazopyridine class, a scaffold that has been extensively studied for its biological activity. Imidazopyridines are known for their role in various pharmacological targets, including enzymes and receptors involved in therapeutic pathways. The specific arrangement of atoms in Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate contributes to its unique chemical properties, which are exploited in designing novel therapeutic agents.

Recent research has highlighted the importance of halogenated imidazopyridines in medicinal chemistry. The bromine atom in this compound serves as a handle for further functionalization, allowing chemists to introduce additional modifications and explore new chemical space. This flexibility is crucial for developing molecules with enhanced pharmacological profiles. For instance, studies have demonstrated that halogenated imidazopyridines can exhibit potent activity against various diseases, including cancer and inflammatory disorders.

In the context of oncology research, Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Preclinical studies suggest that this compound can interfere with key signaling pathways involved in tumor growth and progression. The phenyl ring and the imidazopyridine core contribute to its ability to modulate these pathways effectively. Moreover, the carboxylate group provides a site for further derivatization, enabling the synthesis of analogs with improved solubility and bioavailability.

The synthesis of Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. The process typically starts with the formation of the imidazopyridine core, followed by bromination and esterification to introduce the necessary functional groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These synthetic strategies highlight the importance of innovation in pharmaceutical chemistry.

The biological activity of this compound has been evaluated through various in vitro assays. These studies have revealed that Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate exhibits inhibitory effects on several enzymes implicated in disease pathways. For example, it has shown promise in inhibiting kinases that are overexpressed in cancer cells. This property makes it a valuable candidate for further development into a therapeutic drug. Additionally, its ability to interact with biological targets suggests potential applications in other therapeutic areas, such as neurodegenerative diseases.

The pharmacokinetic properties of Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate are also of great interest. Studies have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. These investigations aim to optimize the compound's bioavailability and minimize potential side effects. By understanding its pharmacokinetic behavior, researchers can design more effective dosing regimens and improve patient outcomes.

In conclusion, Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 132525-01-0) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structure and biological activity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is likely to play an increasingly important role in drug discovery and development.

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